REACTION_CXSMILES
|
[C:1]1([N:10]=[C:11]2C(=O)NC(=O)N[C:12]2=[O:13])[C:7](=[O:8])NC(=O)NC=1[O-].[NH4+].[C:21]([O-:24])(=[O:23])[CH3:22].[Na+].[OH2:26]>[Cu].[Cu](Cl)Cl>[CH2:11]([N:10]([CH2:1][C:7]([OH:26])=[O:8])[CH2:22][C:21]([OH:24])=[O:23])[CH2:12][OH:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(NC(=O)NC1=O)[O-])N=C2C(=O)NC(=O)NC2=O.[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(NC(=O)NC1=O)O)N=C2C(=O)NC(=O)NC2=O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
Copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)N(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0105 mol | |
AMOUNT: MASS | 2 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |